ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate
CAS No.:
VCID: VC9661348
Molecular Formula: C16H20N6O3
Molecular Weight: 344.37 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate -](/images/structure/VC9661348.png)
Description |
Ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate is a complex organic compound with a molecular formula of C16H20N6O3 and a molecular weight of 344.3684 g/mol . This compound belongs to a class of piperazine derivatives, which are significant in medicinal chemistry due to their diverse pharmacological properties. The presence of the tetrazole and benzoyl functional groups attached to a piperazine ring makes it a subject of interest in drug discovery and development. Synthesis and CharacterizationThe synthesis of ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate typically involves multi-step reactions starting from commercially available precursors. The process requires careful control of reaction conditions such as temperature, time, and pH to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure of intermediates and the final compound. Potential ApplicationsPiperazine derivatives, including ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate, are of interest in medicinal chemistry due to their potential therapeutic applications. These compounds can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties, depending on their specific structural features. |
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Product Name | ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarboxylate |
Molecular Formula | C16H20N6O3 |
Molecular Weight | 344.37 g/mol |
IUPAC Name | ethyl 4-[4-methyl-3-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C16H20N6O3/c1-3-25-16(24)21-8-6-20(7-9-21)15(23)13-5-4-12(2)14(10-13)22-11-17-18-19-22/h4-5,10-11H,3,6-9H2,1-2H3 |
Standard InChIKey | ALFTYFRPDRTXDD-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N3C=NN=N3 |
Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)N3C=NN=N3 |
PubChem Compound | 49653877 |
Last Modified | Apr 15 2024 |
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